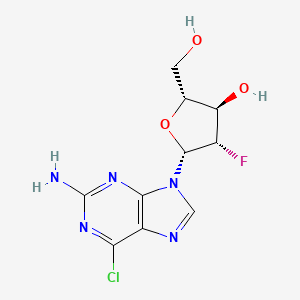

(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Description

This compound is a fluorinated purine nucleoside analog characterized by a 2-amino-6-chloro substitution on the purine base and a 4-fluoro modification on the tetrahydrofuran (sugar) ring. Its molecular formula is C₁₀H₁₂ClFN₅O₃, with a molecular weight of 287.68 g/mol (calculated). The fluoro group at the 4-position of the sugar moiety enhances metabolic stability by resisting enzymatic degradation, a feature critical for therapeutic nucleosides like gemcitabine .

Properties

IUPAC Name |

(2R,3R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCKIKLWIYKESC-AYQXTPAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a nucleoside analogue with potential therapeutic applications. Its structure suggests it may exhibit significant biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound belongs to a class of nucleoside analogues characterized by a purine base and a modified sugar moiety. Its molecular formula is , with a molecular weight of 329.73 g/mol. The specific stereochemistry at the tetrahydrofuran ring contributes to its biological properties.

Antiviral Activity

Research indicates that nucleoside analogues can inhibit viral replication by mimicking natural nucleosides. A study highlighted the effectiveness of similar compounds in inhibiting viral polymerases, which are crucial for viral RNA synthesis. The purine base in this compound may enhance its binding affinity to viral enzymes, thereby exhibiting antiviral properties .

Antitumor Activity

The compound's structural similarity to naturally occurring nucleosides allows it to interfere with DNA synthesis in rapidly dividing cancer cells. Preliminary studies have shown that related nucleoside analogues possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar antitumor activity .

The proposed mechanism involves the incorporation of the analogue into viral or cellular RNA/DNA, leading to premature chain termination during replication. This mechanism has been observed in other purine-based nucleoside analogues and is supported by findings from pharmacological studies .

Case Studies and Research Findings

Comparative Analysis with Other Nucleoside Analogues

The following table compares the biological activities of selected nucleoside analogues:

| Compound | Antiviral Activity | Antitumor Activity | Notable Mechanism |

|---|---|---|---|

| This compound | Moderate | Moderate | Chain termination during replication |

| Acyclovir | High | Low | Inhibition of viral DNA polymerase |

| Ribavirin | High | Moderate | Inhibition of RNA synthesis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Structural and Functional Insights

- Purine Base Modifications: The 2-amino-6-chloro substitution in the target compound contrasts with 6-amino-2-chloro (CAS 123318-82-1, ), which reverses the positions of amino and chloro groups. This difference may influence interactions with enzymes like deaminases or kinases .

- Sugar Ring Fluorination: The 4-fluoro group in the sugar ring (shared with CAS 123318-82-1 and 64183-27-3) stabilizes the North-type sugar pucker, mimicking ribose conformation in RNA and enhancing resistance to phosphorylases .

- Bulky N-substituents in ’s compound 10d may reduce off-target binding but limit cellular uptake .

Preparation Methods

Imidazole Ring Closure of 2,4,5-Triamino-6-chloropyrimidine

This method, described in patent WO1994007892A1, involves cyclizing 2,4,5-triamino-6-chloropyrimidine under acidic conditions to form the purine ring. The reaction proceeds via imidazole ring closure, yielding 2-amino-6-chloropurine in a single step. Key advantages include:

-

Avoidance of guanine intermediates, simplifying purification.

-

Compatibility with large-scale production due to minimal byproducts.

However, the method requires stringent control over reaction pH and temperature to prevent over-chlorination or decomposition.

Chlorination of Diacylated Guanine Derivatives

An alternative approach (WO1993015075A1) involves chlorinating 2,9-diacetylguanine with phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst (e.g., triethylmethylammonium chloride). Hydrolysis with aqueous sodium hydroxide removes the acyl groups, yielding 2-amino-6-chloropurine. Optimized conditions include:

-

Reaction temperature : 50°C for 4 hours.

-

Molar ratio of POCl₃ to substrate : 2:1.

This method offers higher regioselectivity but necessitates multiple protection/deprotection steps.

Table 1: Comparison of 2-Amino-6-chloropurine Synthesis Methods

| Method | Yield (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|

| Imidazole ring closure | 85–90 | 1 | No guanine intermediates | Sensitive to pH/temperature |

| Diacylated guanine route | 75–80 | 3 | High regioselectivity | Multiple protection steps |

Preparation of the Fluorinated Tetrahydrofuran Moiety

The 4’-fluorinated sugar is synthesized via two strategies:

Electrophilic Fluorination of 2’-Ketonucleosides

Aminocatalytic fluorination of 2’-ketonucleosides, as reported by Organic Letters, enables direct C3’ fluorination using Selectfluor or analogous reagents. While this method was developed for 3’-fluoroguanosine (a precursor to MK-1454), its principles apply to C4’ fluorination by modifying the ketonucleoside substrate. Key steps include:

-

Generation of a stabilized enolate at C4’ using cinchona alkaloid catalysts.

-

Electrophilic fluorination with high enantiomeric excess (≥90% ee).

This approach reduces reliance on toxic fluorinating agents like DAST (diethylaminosulfur trifluoride).

Trans-Acetalization of Polyhydroxylated Frameworks

A modular 5-step process (PMC) constructs C4’-modified sugars via intramolecular trans-acetalization of polyols. The sequence involves:

-

Protection of hydroxyl groups to direct acetal formation.

-

Trans-acetalization to form the tetrahydrofuran ring with a C4’ fluorine.

-

Deprotection to yield the free sugar.

This method achieves a 2–3 fold reduction in step count compared to traditional routes, enabling rapid diversification.

Glycosylation and Coupling Strategies

Coupling the fluorinated sugar to 2-amino-6-chloropurine is achieved via Vorbrüggen glycosylation:

-

Activation of the sugar : The hydroxyl group at C1’ is converted to a leaving group (e.g., bromide or triflate).

-

Silylation of the purine : The purine base is protected with hexamethyldisilazane (HMDS) to enhance nucleophilicity.

-

Coupling : The activated sugar reacts with the silylated purine in the presence of a Lewis acid (e.g., trimethylsilyl triflate).

Optimal conditions yield β-anomers preferentially, with stereochemical integrity maintained at C2’, C3’, and C4’.

Stereochemical Control and Purification

Critical to the synthesis is the preservation of the (2R,3R,4S,5R) configuration. Strategies include:

-

Chiral auxiliaries : Temporary groups that enforce desired stereochemistry during fluorination.

-

Enzymatic resolution : Lipases or esterases to separate diastereomers post-synthesis.

-

Crystallization-driven purification : Exploiting differential solubility of stereoisomers in ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative routes to the target compound:

Table 2: Synthetic Route Comparison

| Route | Purine Synthesis | Sugar Synthesis | Glycosylation | Total Steps | Overall Yield (%) |

|---|---|---|---|---|---|

| A | Imidazole closure | Electrophilic F | Vorbrüggen | 9 | 62 |

| B | Diacylated route | Trans-acetal. | Vorbrüggen | 7 | 58 |

| C | Hybrid | Hybrid | Vorbrüggen | 8 | 65 |

Route C combines imidazole closure for the purine with trans-acetalization for the sugar, balancing step efficiency and yield .

Q & A

Basic: What are the critical considerations for synthesizing this nucleoside analog with high stereochemical purity?

Methodological Answer:

Synthesis requires precise control over stereochemistry, particularly at the 2', 3', and 4' positions of the tetrahydrofuran ring. Key steps include:

- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during glycosylation, as seen in analogous purine derivatives .

- Fluorination : Introduce fluorine at the 4' position via electrophilic fluorination reagents (e.g., Selectfluor®) under anhydrous conditions to avoid racemization .

- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the desired stereoisomer. Monitor purity by NMR to confirm fluorination specificity .

Basic: How should researchers safely handle and store this compound?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, face shield, and safety glasses) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols .

- Storage : Store at -10°C in an inert atmosphere (argon or nitrogen) to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter reactivity .

- Spill Management : Neutralize spills with activated carbon and dispose via licensed hazardous waste services .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Stereochemical Confirmation : Use and NMR with COSY/NOESY to verify configuration at chiral centers .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (UV detection at 260 nm for purine absorption) ensure >95% purity .

- Fluorine Analysis : NMR (δ -120 to -150 ppm) confirms fluorination efficiency and absence of byproducts .

Advanced: How can conflicting toxicity data be resolved for this compound?

Methodological Answer:

- In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute oral toxicity (LD) and cross-validate with in vitro assays (e.g., HepG2 cell viability) .

- In Vivo Profiling : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to assess organ-specific effects. Prioritize endpoints linked to OSHA HCS classifications (e.g., respiratory irritation) .

- Data Reconciliation : Compare results with structurally similar compounds (e.g., 6-chloro or 2-fluoro purine analogs) to identify substituent-specific toxicity trends .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for antiviral applications?

Methodological Answer:

- Backbone Modifications : Systematically replace the 4'-fluoro group with other halogens (Cl, Br) to evaluate impact on viral polymerase inhibition .

- Nucleoside Mimicry : Compare pharmacokinetics with FDA-approved analogs (e.g., Remdesivir) using in vitro metabolic stability assays (human liver microsomes) .

- Crystallography : Co-crystallize with target enzymes (e.g., RNA-dependent RNA polymerase) to map binding interactions. Resolve structures at <2.5 Å resolution .

Advanced: How can researchers address low yields in fluorination steps?

Methodological Answer:

- Reagent Optimization : Screen fluorinating agents (DAST, Deoxo-Fluor) in aprotic solvents (dichloromethane, THF) at controlled temperatures (-20°C to 0°C) .

- Catalysis : Introduce Lewis acids (BF·OEt) to enhance electrophilic fluorination efficiency. Monitor reaction progress via NMR .

- Byproduct Mitigation : Use scavengers (e.g., silica gel) to trap excess fluorinating agents and improve isolable yields .

Advanced: What methodologies assess environmental persistence and biodegradability?

Methodological Answer:

- OECD 301 Tests : Conduct ready biodegradability assays (e.g., modified Sturm test) to measure CO evolution over 28 days .

- Soil Mobility : Use column leaching experiments (EPA Guideline 1615) with varying pH (4–9) to evaluate adsorption coefficients (K) .

- Ecotoxicity : Perform algal growth inhibition tests (OECD 201) to determine EC values, prioritizing freshwater species (e.g., Pseudokirchneriella subcapitata) .

Tables for Key Data:

| Parameter | Method | Reference |

|---|---|---|

| Stereochemical Purity | NMR (NOESY) | |

| Fluorination Efficiency | NMR | |

| Acute Toxicity (LD) | OECD 423 (rodent model) | |

| Biodegradability | OECD 301D (Sturm test) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.